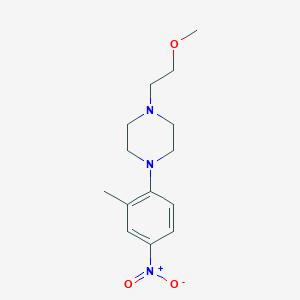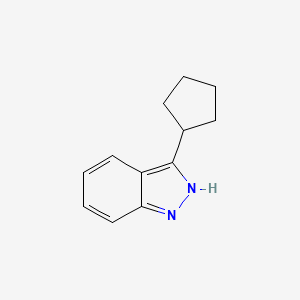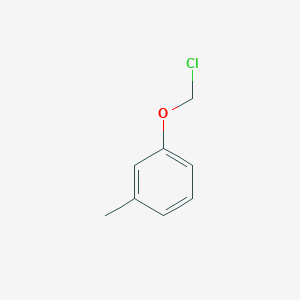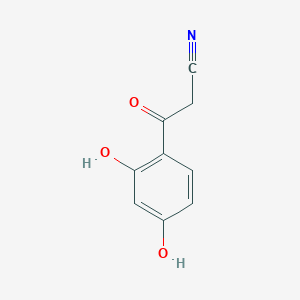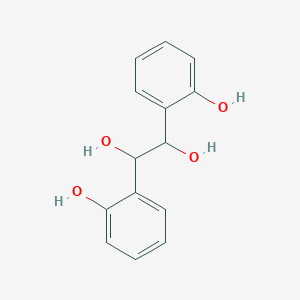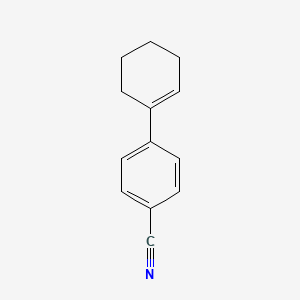![molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core.
Wissenschaftliche Forschungsanwendungen
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Pyrido[3,2-b]thieno[3,2-d]pyrimidines: These are more complex heterocycles with additional fused rings.
Uniqueness
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxypropylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H19N2NaO3S |
|---|---|
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
sodium;5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate |
InChI |
InChI=1S/C14H20N2O3S.Na/c1-3-18-13(19-4-2)5-7-15-12-9-11(17)14-10(16-12)6-8-20-14;/h6,8-9,13H,3-5,7H2,1-2H3,(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
XNYNDYVNBAGGOG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(CCNC1=NC2=C(C(=C1)[O-])SC=C2)OCC.[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
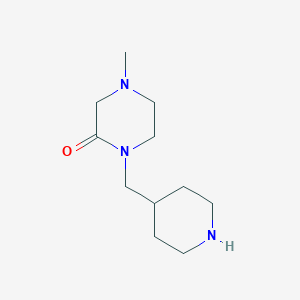
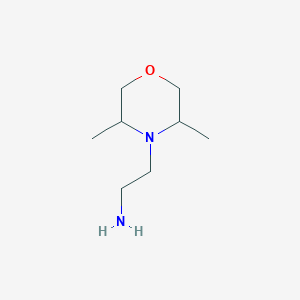

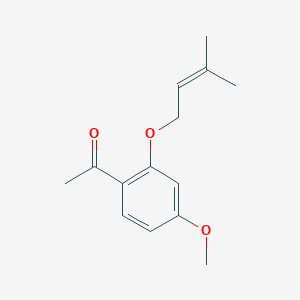
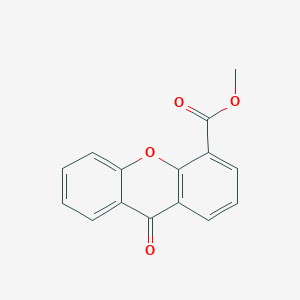
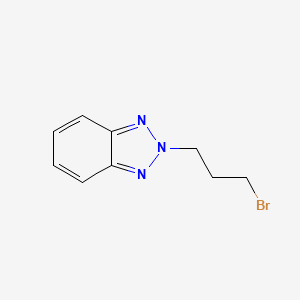
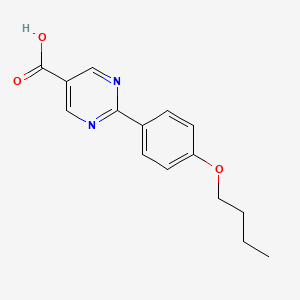
![1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one](/img/structure/B8440104.png)
